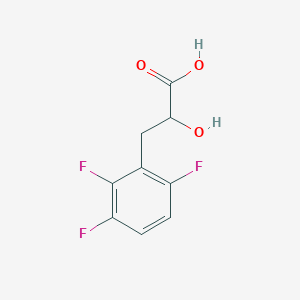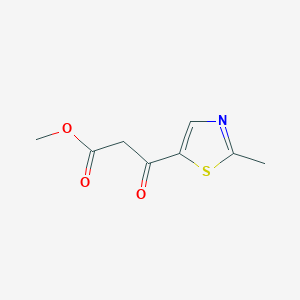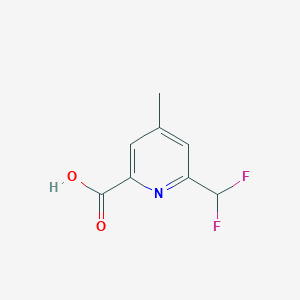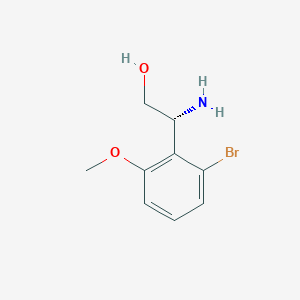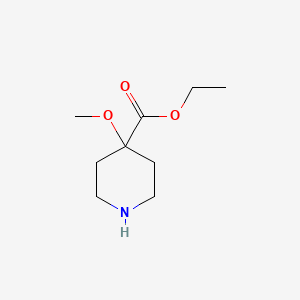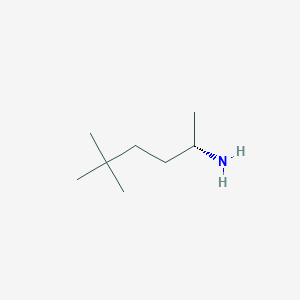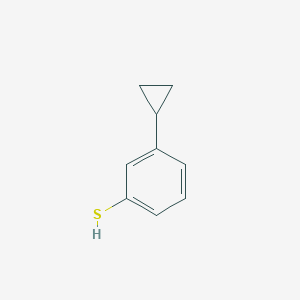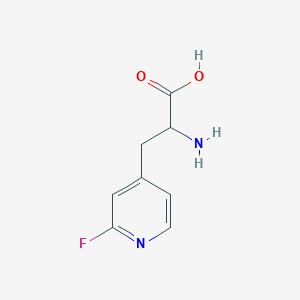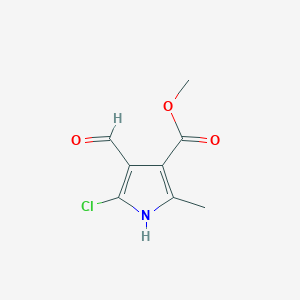![molecular formula C22H16N6O4 B13578234 2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B13578234.png)
2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,5’-bis(azidomethyl)-4’-(4-carboxyphenyl)-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound that features azide and carboxyl functional groups. Compounds with azide groups are often used in click chemistry and other applications due to their high reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-bis(azidomethyl)-4’-(4-carboxyphenyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate biphenyl derivatives.
Functional Group Introduction: The azidomethyl groups are introduced through nucleophilic substitution reactions, often using sodium azide.
Carboxylation: The carboxyl groups are introduced via carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The conditions are optimized for yield and purity, and safety measures are crucial due to the presence of azide groups, which can be explosive.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl groups.
Reduction: Reduction of the azide groups can lead to the formation of amines.
Substitution: The azide groups can participate in substitution reactions, such as click chemistry, to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amines and related compounds.
Substitution: Triazole derivatives.
科学研究应用
Chemistry
Click Chemistry: The azide groups make this compound suitable for click chemistry applications, which are widely used in chemical synthesis and materials science.
Biology
Bioconjugation: The compound can be used to label biomolecules through click chemistry, aiding in the study of biological processes.
Medicine
Drug Development:
Industry
Materials Science: Used in the synthesis of polymers and other materials with specific properties.
作用机制
The compound exerts its effects primarily through the reactivity of its azide groups. These groups can participate in cycloaddition reactions, forming stable triazole rings. The carboxyl groups can also interact with various molecular targets, potentially affecting biological pathways.
相似化合物的比较
Similar Compounds
- 2’,5’-bis(azidomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid
- 4,4’-bis(azidomethyl)-[1,1’-biphenyl]-2,2’-dicarboxylic acid
属性
分子式 |
C22H16N6O4 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC 名称 |
4-[2,5-bis(azidomethyl)-4-(4-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C22H16N6O4/c23-27-25-11-17-10-20(14-3-7-16(8-4-14)22(31)32)18(12-26-28-24)9-19(17)13-1-5-15(6-2-13)21(29)30/h1-10H,11-12H2,(H,29,30)(H,31,32) |
InChI 键 |
VYPZGHXEPUXQIY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2CN=[N+]=[N-])C3=CC=C(C=C3)C(=O)O)CN=[N+]=[N-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


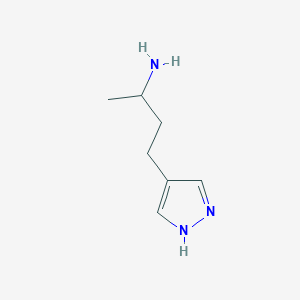
![2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13578155.png)
